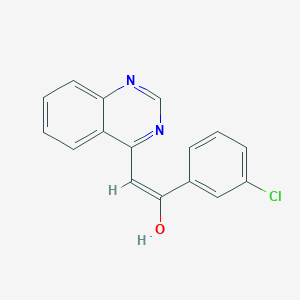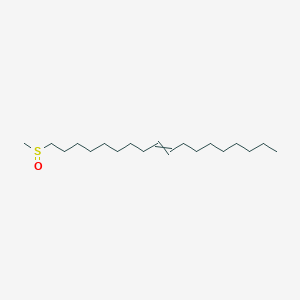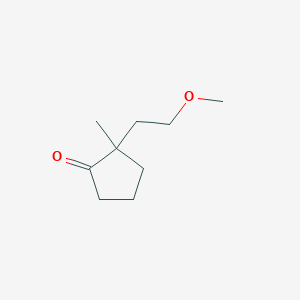![molecular formula C21H18Cl2 B14412871 1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) CAS No. 85711-86-0](/img/structure/B14412871.png)
1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) is an organic compound with a complex structure It consists of a 3-methyl-1,2-phenylene core, which is bis(methylene) linked to two 2-chlorobenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) typically involves the reaction of 3-methyl-1,2-phenylenedimethanol with 2-chlorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The chlorobenzene groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Products where chlorine atoms are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[(1,3-Phenylenebis(methylene)]bis(2-chlorobenzene)
- 1,1’-[(1,4-Phenylenebis(methylene)]bis(2-chlorobenzene)
- 1,1’-[(1,2-Phenylenebis(methylene)]bis(2-chlorobenzene)
Uniqueness
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) is unique due to the presence of the 3-methyl group on the phenylene core, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interaction profiles with molecular targets compared to its analogs.
Eigenschaften
CAS-Nummer |
85711-86-0 |
|---|---|
Molekularformel |
C21H18Cl2 |
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
1,2-bis[(2-chlorophenyl)methyl]-3-methylbenzene |
InChI |
InChI=1S/C21H18Cl2/c1-15-7-6-10-16(13-17-8-2-4-11-20(17)22)19(15)14-18-9-3-5-12-21(18)23/h2-12H,13-14H2,1H3 |
InChI-Schlüssel |
QREVVXJBJYNMAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CC2=CC=CC=C2Cl)CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14412793.png)
![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
![(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol](/img/structure/B14412805.png)
![8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14412808.png)

![1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14412815.png)



![1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane](/img/structure/B14412853.png)
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol](/img/structure/B14412855.png)
![4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14412856.png)


